Ampcp

CD73 inhibition Ki value human ecto‑5′‑nucleotidase

Ampcp is the definitive non-hydrolyzable CD73 inhibitor (Ki=88nM) with an α,β-methylene bridge conferring complete resistance to 5′-nucleotidase hydrolysis. As the gold-standard reference for CD73 enzyme assays, cellular adenosine suppression, and in vivo tumor models (20 mg/kg i.p./i.t.), it ensures reproducible benchmarking of novel inhibitors. Its co-crystal structure (PDB:6YE2) and selectivity over P2Y receptors make it indispensable for SAR and rational inhibitor design. Procure for cross-study comparability and assay fidelity.

Molecular Formula C11H16N5NaO9P2
Molecular Weight 447.21 g/mol
Cat. No. B14772532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpcp
Molecular FormulaC11H16N5NaO9P2
Molecular Weight447.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
InChIInChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1
InChIKeyRFGZKSPLJPHQMI-YCSZXMBFSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampcp (α,β-Methyleneadenosine 5′-diphosphate) as a Foundational CD73 Inhibitor: Procurement and Research Considerations


Ampcp (Adenosine 5′-(α,β-methylene)diphosphate, also known as APCP or AMP-CP) is a non‑hydrolyzable adenosine diphosphate (ADP) analog . It functions as a potent, competitive inhibitor of the ecto‑5′‑nucleotidase enzyme (CD73), preventing the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine in the tumor microenvironment . As one of the first selective CD73 inhibitors described, Ampcp has served as the archetypal tool compound for elucidating purinergic signaling and immune evasion mechanisms, and its crystallographic binding mode continues to inform the rational design of next‑generation therapeutic CD73 antagonists [1].

Critical Procurement Distinctions: Why Ampcp's Non‑Hydrolyzable Diphosphonate Scaffold Cannot Be Arbitrarily Substituted


Ampcp is not interchangeable with other CD73‑targeting agents or simple nucleotide analogs. Its defining structural feature is the α,β‑methylene replacement of the phosphoanhydride oxygen, which confers complete resistance to enzymatic hydrolysis by 5′‑nucleotidase while retaining the precise geometry required for active‑site zinc coordination and closed‑state domain closure in human CD73 [1]. This combination of metabolic stability and high‑fidelity target engagement is not shared by unmodified AMP or ADP, which are rapidly degraded, nor by ATP‑mimetic inhibitors (e.g., AMP‑PCP) that lack the correct diphosphate‑like geometry for potent CD73 inhibition [2]. Furthermore, newer clinical‑stage CD73 inhibitors (e.g., AB680) and advanced tool compounds (e.g., PSB‑12379) achieve greater potency but frequently sacrifice the well‑characterized, tool‑like profile that makes Ampcp the gold‑standard reference inhibitor for assay development and cross‑study comparisons [3]. Substituting Ampcp without careful consideration of these quantitative and mechanistic differences can invalidate experimental reproducibility and confound SAR interpretations.

Ampcp Quantitative Differentiation Guide: Head‑to‑Head Evidence Against Key Analogs and In‑Class Comparators


Human CD73 Inhibition Potency: Ampcp (Ki = 88 nM) Versus the Optimized Derivative PSB‑12379 (Ki = 2.21 nM)

Ampcp inhibits recombinant human CD73 with a Ki of 88 nM, representing the baseline potency of the non‑hydrolyzable diphosphonate scaffold. The N‑benzyl substituted derivative PSB‑12379 achieves a Ki of 2.21 nM against the same enzyme, a 40‑fold improvement in apparent binding affinity . This comparison establishes Ampcp as the essential reference point from which all potency gains in the diphosphonate series are measured. For laboratories establishing primary screening assays or validating new compound series, Ampcp provides a well‑documented, moderate‑potency control with which to benchmark assay sensitivity and confirm CD73‑dependent pharmacology [1].

CD73 inhibition Ki value human ecto‑5′‑nucleotidase competitive inhibitor

Cellular CD73 Inhibition: Ampcp (IC₅₀ ≈ 16 nM) Versus the Clinical‑Stage Inhibitor SHR170008 (IC₅₀ = 0.051 nM)

In a physiologically relevant cellular context using CD73‑expressing A375 human melanoma cells, Ampcp inhibits membrane‑bound CD73 with an IC₅₀ of approximately 16 nM. Under identical assay conditions, the clinical‑stage small molecule SHR170008 exhibits an IC₅₀ of 0.051 nM, a >300‑fold increase in apparent cellular potency . This differential underscores Ampcp's role as a tool compound for probing CD73 biology in vitro and in vivo at concentrations where complete target engagement is achieved without confounding cytotoxicity, whereas SHR170008 represents a therapeutic candidate optimized for maximal potency and in vivo antitumor efficacy .

CD73 cell‑based assay IC50 A375 melanoma immuno‑oncology

Rat CD73 Inhibition: Ampcp (Ki = 197 nM) Versus the Bisphosphonate Analog α,α‑Dichloro‑AMPCP (Ki = 292 nM)

Against rat CD73, Ampcp displays a Ki of 197 nM. Modification of the methylene bridge to an α,α‑dichloro group (compound 47) results in a Ki of 292 nM, a 1.5‑fold decrease in potency [1]. This comparison demonstrates that while Ampcp is not the most potent inhibitor across all species, it remains the most effective inhibitor among the simple diphosphonate‑bridge variants examined. For researchers working with rodent models, Ampcp provides a reliable, species‑cross‑reactive tool with documented activity, whereas bridge‑modified analogs may exhibit reduced or unpredictable potency that complicates in vivo studies [2].

CD73 rat enzyme species cross‑reactivity diphosphonate structure‑activity relationship

P2T‑Purinoceptor Antagonism: Ampcp (pA₂ = 3.2) Versus β,γ‑Difluoromethylene‑ADP (AMPCF₂P, pA₂ = 4.77)

Ampcp acts as a non‑competitive antagonist of ADP‑induced human platelet aggregation via the P2T‑purinoceptor (P2Y₁₂), with a pA₂ value of 3.2 (corresponding to an IC₅₀ of ~630 μM). By contrast, the difluoromethylene analog AMPCF₂P exhibits a pA₂ of 4.77 (~17 μM), representing a 37‑fold increase in antagonist potency [1]. This dramatic difference highlights the extreme sensitivity of the P2T‑purinoceptor to modifications in the diphosphate chain electronegativity. Ampcp's relatively weak activity at this receptor is advantageous for applications where CD73 inhibition is desired without confounding anti‑platelet effects, whereas AMPCF₂P would be preferred for studies specifically targeting ADP‑mediated platelet activation [2].

P2Y12 platelet aggregation ADP receptor antagonist purinergic signaling

Mitochondrial ADP/ATP Translocase Substrate Specificity: Ampcp (Transported but Cannot Support Oxidative Phosphorylation) Versus AMPPCP (Fully Functional ATP Analog)

Ampcp is transported into isolated mitochondria via the ADP/ATP translocase with an efficiency sufficient to maintain total adenine nucleotide levels. However, unlike ADP or ATP, Ampcp is not a substrate for mitochondrial adenylate kinase and therefore fails to support oxidative phosphorylation capacity [1]. In direct contrast, the corresponding ATP analog AMPPCP (β,γ‑methylene‑ATP) and other non‑hydrolyzable ATP analogs (e.g., AMP‑PNP) fully preserve oxidative phosphorylation capacity under anaerobic conditions [2]. This functional dichotomy enables researchers to dissect the specific contribution of adenylate kinase‑mediated ATP regeneration versus direct ATP binding in mitochondrial energetics.

mitochondria oxidative phosphorylation ADP/ATP translocase adenylate kinase nucleotide analog

Ampcp High‑Value Procurement Scenarios: Precisely Where the Compound Delivers Unmatched Utility


Establishing and Validating CD73‑Dependent Immuno‑Oncology Assays

Ampcp is the definitive reference inhibitor for establishing CD73 enzyme activity assays, cellular adenosine production assays, and T‑cell suppression reversal assays. Its well‑characterized Ki of 88 nM (human) and 197 nM (rat) [1], combined with extensive literature documentation of its in vivo effects at 20 mg/kg (i.p./i.t.) in syngeneic tumor models [2], provide a robust, reproducible baseline against which novel CD73 inhibitors can be benchmarked. Researchers developing primary screens or validating CD73 target engagement in vivo should procure Ampcp as the gold‑standard positive control to ensure assay fidelity and cross‑study comparability.

Structural Biology and Fragment‑Based Drug Design for CD73 Antagonists

The high‑resolution co‑crystal structure of Ampcp bound to the closed conformation of human CD73 (PDB: 6YE2) reveals key zinc‑coordinating interactions and domain‑closure geometry that are essential for inhibitor design [3]. This structure has served as the foundational template for the rational design of multiple clinical‑stage CD73 inhibitors, including AB680. Procurement of Ampcp for structural biology applications enables co‑crystallization studies, competitive binding assays, and fragment‑based screening campaigns aimed at identifying novel CD73 antagonists with improved pharmacological properties.

Dissecting Purinergic Signaling in Platelets and the Cardiovascular System

Ampcp's unique combination of potent CD73 inhibition (Ki = 88 nM) and weak P2T‑purinoceptor antagonism (pA₂ = 3.2) [4] makes it an ideal tool for studying adenosine‑mediated immunosuppression or vasodilation in systems containing platelets. Unlike other ADP analogs with sub‑micromolar P2Y₁₂ activity, Ampcp can be used at concentrations (1‑100 µM) that fully block CD73 without significantly antagonizing ADP‑induced platelet aggregation. This selectivity profile is critical for researchers investigating the interplay between the adenosinergic and purinergic systems in cardiovascular disease models.

Mitochondrial Energetics and Adenine Nucleotide Translocase Studies

Ampcp is uniquely suited for experiments requiring dissection of mitochondrial ADP/ATP translocase function from downstream adenylate kinase activity. Its demonstrated transport into the mitochondrial matrix via the translocase, coupled with its complete inability to serve as a substrate for adenylate kinase [5], allows researchers to isolate the contribution of nucleotide transport to mitochondrial membrane potential maintenance and oxidative phosphorylation regulation. This application is not achievable with ATP analogs (e.g., AMP‑PCP) that fully preserve mitochondrial function, nor with ADP analogs that are not transported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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